1-[Chloro(difluoro)methoxy]-4-nitrobenzene
Overview
Description
1-[Chloro(difluoro)methoxy]-4-nitrobenzene (CDMN) is an organic compound belonging to the nitrobenzene family. It is a colorless solid that is soluble in acetone, chloroform and methanol. CDMN has a wide range of applications in the field of organic synthesis and has been used in the synthesis of various compounds such as aryl amines, aryl halides, and aryl sulfonates. It is also used in the preparation of pharmaceuticals, agrochemicals, dyes and other organic compounds.
Scientific Research Applications
Kinetics and Reaction Conditions
- Ethoxylation of p-chloronitrobenzene, a process closely related to the synthesis involving chloro and nitro groups, has been explored using phase-transfer catalysts under ultrasound irradiation, highlighting the effect of catalyst amount, agitation speed, and temperature on reaction conversion (Wang & Rajendran, 2007).
- Research on the synthesis of 4-Methoxyphenol from 4-chloro-1-nitrobenzene underlines the significance of reaction conditions and yield optimization, showing parallels in handling nitro and methoxy groups in synthesis processes (Jian, 2000).
Electrochemical Studies
- Electrochemical reductions of chloro and nitro compound derivatives have been studied for synthesizing vinyl and indole derivatives, offering insight into reaction mechanisms at carbon cathodes (Du & Peters, 2010).
- The electrochemical sensing of chloro and nitro compounds, including 1-chloro-4-nitrobenzene, using carbon-based materials, demonstrates the potential for environmental monitoring and analytical applications (Yi et al., 2020).
Catalysis and Synthesis
- Studies on catalytic processes and synthetic routes involving nitrobenzene derivatives provide frameworks for understanding the reactivity and applications of similar compounds in organic synthesis and industrial applications (Sipyagin et al., 2004).
Environmental Degradation and Remediation
- The electrochemical degradation of nitrobenzene using catalysts and UV light in studies can inform methods for the remediation of chloro and nitro compound contaminants in environmental settings (Brillas et al., 2004).
properties
IUPAC Name |
1-[chloro(difluoro)methoxy]-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO3/c8-7(9,10)14-6-3-1-5(2-4-6)11(12)13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPALJCCMLCPKMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339870 | |
Record name | 1-[Chloro(difluoro)methoxy]-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30339870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Chloro(difluoro)methoxy]-4-nitrobenzene | |
CAS RN |
40750-71-8 | |
Record name | 1-[Chloro(difluoro)methoxy]-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30339870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Chlorodifluoromethoxy)-4-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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